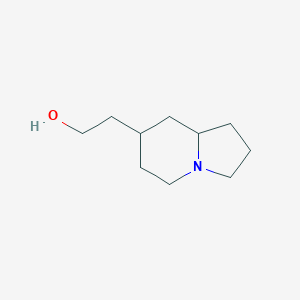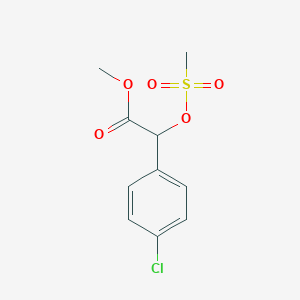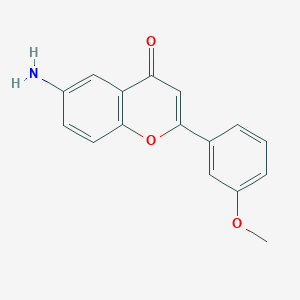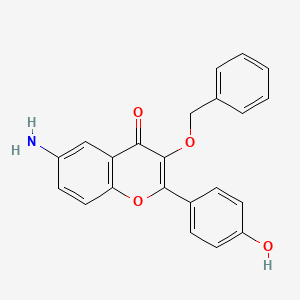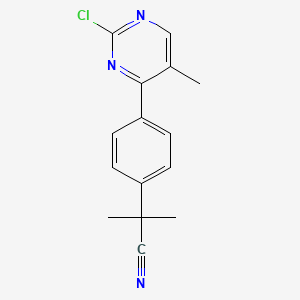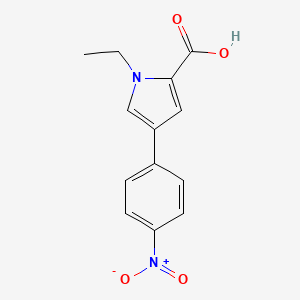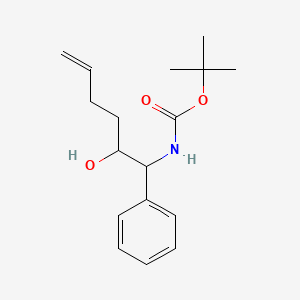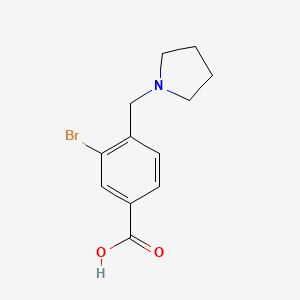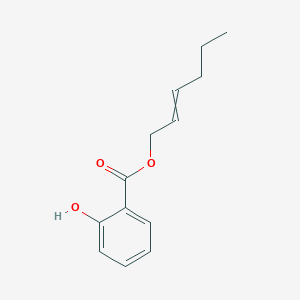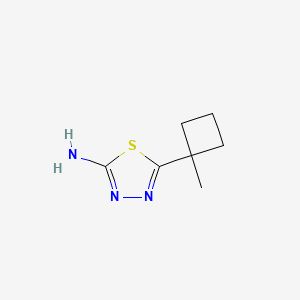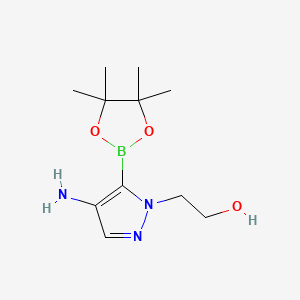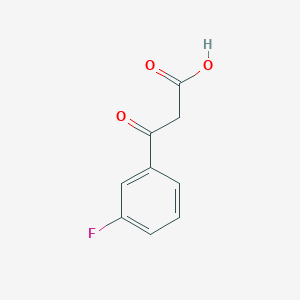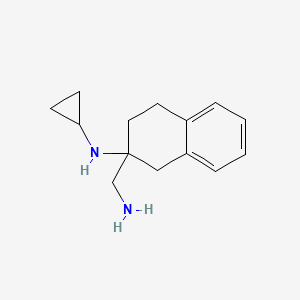
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine is an organic compound that features a naphthalene ring system with an aminomethyl group and a cyclopropyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene ring system, followed by the introduction of the aminomethyl group and the cyclopropyl group through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine include other aminomethyl-substituted naphthalenes and cyclopropyl-containing compounds. Examples include:
- 2-(aminomethyl)-naphthalene
- N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C14H20N2/c15-10-14(16-13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,16H,5-10,15H2 |
Clave InChI |
FHWBQYAXLGLHDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2(CCC3=CC=CC=C3C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


